molecular formula C16H12ClNOS B188592 N-benzyl-3-chloro-1-benzothiophene-2-carboxamide CAS No. 62524-16-7

N-benzyl-3-chloro-1-benzothiophene-2-carboxamide

Cat. No. B188592
CAS RN: 62524-16-7
M. Wt: 301.8 g/mol
InChI Key: HAQNRGLIVANIPI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of “N-benzyl-3-chloro-1-benzothiophene-2-carboxamide” is 384.909 . The MDL number is MFCD01032924 .

Scientific Research Applications

Pharmacokinetics and Metabolism

Disposition and Metabolism in Humans

The study by Renzulli et al. (2011) delves into the pharmacokinetics and metabolism of a novel orexin 1 and 2 receptor antagonist, detailing how it is processed within the human body. This research sheds light on the comprehensive metabolic pathways and elimination processes for compounds related to N-benzyl-3-chloro-1-benzothiophene-2-carboxamide, emphasizing the role of fecal and urinary excretion and identifying principal circulating components and metabolites (Renzulli et al., 2011).

Environmental and Occupational Exposure

Environmental Assessment and Occupational Exposure

Costa-Amaral et al. (2019) conducted a study focusing on the environmental and occupational exposure to benzene, highlighting genotoxic effects and biomarker assessments among workers. This study contributes to understanding the environmental impacts and risks associated with exposure to compounds related to N-benzyl-3-chloro-1-benzothiophene-2-carboxamide, offering insights into preventive measures and health risk assessments (Costa-Amaral et al., 2019).

Toxicological Studies

Metabolism and Hemoglobin Adduct Formation in Humans

Fennell et al. (2005) explored the metabolism of acrylamide, a compound structurally and functionally relevant to N-benzyl-3-chloro-1-benzothiophene-2-carboxamide, focusing on its transformation in humans and the formation of hemoglobin adducts. This research provides valuable insights into the toxicological profiles and potential health implications of similar compounds (Fennell et al., 2005).

Cancer Research

Phase II Study of Chidamide in Peripheral T-Cell Lymphoma

Shi et al. (2015) conducted a pivotal phase II study on chidamide, a histone deacetylase inhibitor closely related to N-benzyl-3-chloro-1-benzothiophene-2-carboxamide, in patients with refractory peripheral T-cell lymphoma. The study evaluated the efficacy, safety, and pharmacokinetics of chidamide, demonstrating its therapeutic potential in cancer treatment (Shi et al., 2015).

Safety and Hazards

Sigma-Aldrich does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

N-benzyl-3-chloro-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNOS/c17-14-12-8-4-5-9-13(12)20-15(14)16(19)18-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQNRGLIVANIPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C3=CC=CC=C3S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350216
Record name N-benzyl-3-chloro-1-benzothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62524-16-7
Record name N-benzyl-3-chloro-1-benzothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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